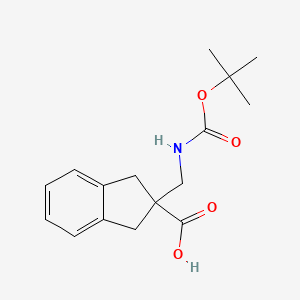

2-Bocaminomethyl-indan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bocaminomethyl-indan-2-carboxylic acid is a chemical compound with the molecular formula C16H21NO4 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of 2-Bocaminomethyl-indan-2-carboxylic acid involves the use of reagents for oligo synthesis, protecting groups, and solvents . The molecular weight of this compound is 291.35 .Chemical Reactions Analysis

The chemical reactions involving 2-Bocaminomethyl-indan-2-carboxylic acid are not well-documented in the available sources .Physical And Chemical Properties Analysis

2-Bocaminomethyl-indan-2-carboxylic acid has a molecular weight of 291.34224 . More detailed physical and chemical properties are not available in the current sources .Aplicaciones Científicas De Investigación

1. Chiral Building Blocks for Peptide-Mimetic HIV Protease Inhibitors

(2S, 3S)-BocAHPBA and (R)-BocDMTA are synthesized from derivatives of 2-Bocaminomethyl-indan-2-carboxylic acid, serving as chiral building blocks in assembling potent HIV protease inhibitors like JE-2147 (KNI-764) (Ikunaka, Matsumoto, & Nishimoto, 2002).

2. Chiral Calix[4]arene Thiourea Derivatives for Enantiomeric Recognition

Novel chiral calix[4]arene thiourea derivatives synthesized for enantiomeric recognition of carboxylate anions, including N-Boc-alanine, demonstrate how such derivatives aid in supramolecular chemistry and enantiomeric separation (Bozkurt, Turkmen, & Soykan, 2016).

3. Biocatalysis in Synthetic Organic Chemistry and Biotechnology

Carboxylic acid reductases (CARs), which can efficiently and selectively reduce a broad range of carboxylic acid substrates to their corresponding aldehyde moieties, highlight the versatility of enzymes like 2-Bocaminomethyl-indan-2-carboxylic acid in advancing greener and more sustainable synthetic processes (Qu, Guo, Yang, & Sun, 2018).

4. Palladium/Norbornene Cooperative Catalysis

Palladium/XPhos complex with 5-norbornene-2-carboxylic acid, related to 2-Bocaminomethyl-indan-2-carboxylic acid, demonstrates its use in a two-component annulation reaction for constructing tetrahydronaphthalenes and indanes with quaternary centers (Liu et al., 2018).

5. Carboxylate Covalently Modified Polyoxometalates in Various Fields

Research on carboxylate covalently modified polyoxometalates (CCMPs) with carboxylic acid ligands like 2-Bocaminomethyl-indan-2-carboxylic acid reveals their potential applications in optics, magnetism, and materials science (Ma, Hu, Wang, & Niu, 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

- By reducing the viscosity of mucus, it facilitates its expulsion, which is crucial for individuals with conditions characterized by increased mucus production, such as chronic obstructive pulmonary disease (COPD) and other respiratory illnesses .

- By reducing mucus viscosity, it allows for easier clearance from the airways, preventing mucus accumulation and aiding in respiratory symptom relief .

- This process likely affects signaling pathways related to mucus production and secretion, although specific pathways have not been extensively studied .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEKLIXEPFQAMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122833 |

Source

|

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bocaminomethyl-indan-2-carboxylic acid | |

CAS RN |

1360547-53-0 |

Source

|

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360547-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-carboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)